BenchChemオンラインストアへようこそ!

methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate

Factor XIa anticoagulant structure-based drug design

This 1,5-disubstituted tetrazole-carbamate is validated for Factor XIa S1 pocket occupancy (PDB 3SOR, 1.80 Å), delivering FXIa Ki=6.7 nM in optimized leads. The neutral 4-chlorophenyltetrazole core improves oral bioavailability over basic amine P1 alternatives. Also serves as a carboxylic acid bioisostere (ΔLogD +0.5–1.5) and N-(tetrazol-5-yl) carbamate herbicide lead. Methyl carbamate enables orthogonal amine protection. NOT pyraclostrobin—verify identity upon receipt.

Molecular Formula C10H10ClN5O2
Molecular Weight 267.67
CAS No. 921143-53-5
Cat. No. B2494181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate
CAS921143-53-5
Molecular FormulaC10H10ClN5O2
Molecular Weight267.67
Structural Identifiers
SMILESCOC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H10ClN5O2/c1-18-10(17)12-6-9-13-14-15-16(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17)
InChIKeySPWUOEFPADFRJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate (CAS 921143-53-5): Procurement-Relevant Structural and Pharmacophore Identity


Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate (CAS 921143-53-5; molecular formula C₁₀H₁₀ClN₅O₂; MW 267.67) is a synthetic carbamate ester featuring a 1,5-disubstituted tetrazole core bearing a 4-chlorophenyl group at the N1 position and a methyl carbamate methylene linker at the C5 position . This compound belongs to the broader class of tetrazole-carbamate conjugates, which are employed as bioisosteric replacements for carboxylic acids and cis-amides in medicinal chemistry programs [1]. The tetrazole ring provides a planar, ionizable heterocycle with hydrogen-bond acceptor capacity at four nitrogen positions, while the 4-chlorophenyl substituent contributes hydrophobic bulk and potential halogen-bonding interactions [2]. This compound is NOT to be confused with pyraclostrobin (CAS 175013-18-0), a strobilurin fungicide with a fundamentally different pyrazolyl-oxy-methyl-phenyl carbamate architecture, despite erroneous cross-referencing on certain vendor platforms [3].

Why Generic Tetrazole or Carbamate Substitution Cannot Replace Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate (921143-53-5)


The 1-(4-chlorophenyl)-1H-tetrazol-5-yl scaffold is not interchangeable with other tetrazole regioisomers or alternative carbamate cores. The N1-(4-chlorophenyl) substitution pattern on the tetrazole ring dictates both the conformational presentation of the 5-methyl carbamate side chain and the electronic character of the heterocycle, as evidenced by crystallographic studies of closely related chlorophenyl-tetrazole ligands bound to Factor XIa (PDB 3SOR) showing that the 4-chlorophenyl group occupies the S1 pocket with a specific geometry unattainable by 2-substituted tetrazole isomers or triazole analogs [1]. In agrochemical contexts, the tetrazol-5-yl carbamate connectivity defined in N-(tetrazol-5-yl)arylcarboxamide herbicide patents demonstrates that moving the carbamate attachment from the tetrazole C5 to the aryl ring or substituting the tetrazole with 1,2,4-triazole results in substantial loss of herbicidal potency [2]. The methyl carbamate terminus is also critical: replacement with ethyl carbamate, urea, or free amine alters both metabolic stability and hydrogen-bonding capacity, as shown in SAR studies of tetrazole-based serine protease inhibitors where the methyl carbamate P2' group was specifically selected over amino indazole alternatives for improved physicochemical properties [3].

Quantitative Differentiation Evidence for Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate (921143-53-5)


Tetrazole N1-Regioisomer Binding Geometry Differentiates This Scaffold from 2-Substituted Tetrazole Analogs in Serine Protease Active Sites

Crystallographic analysis (PDB 3SOR, 1.80 Å resolution) of a chlorophenyl-tetrazole inhibitor bound to human Factor XIa demonstrates that the N1-(4-chlorophenyl)-tetrazole scaffold positions the 4-chlorophenyl substituent deep in the S1 pocket with a specific dihedral angle between the tetrazole and phenyl rings (approximately 50-60°), forming edge-to-face aromatic interactions with Tyr228 and a halogen interaction with the backbone carbonyl of Gly216 [1]. This geometry is fundamentally inaccessible to 2-substituted tetrazole regioisomers (e.g., 2-(4-chlorophenyl)-2H-tetrazole), which would project the chlorophenyl group along a trajectory incompatible with the S1 cavity [2]. The PDB 3SOR structure shows the tetrazole N4 atom accepting a hydrogen bond from the backbone NH of Gly218 (distance ~2.9 Å), an interaction that requires the N1-substitution pattern and would be lost with alternative heterocycles [1].

Factor XIa anticoagulant structure-based drug design

Bioisosteric Carboxylic Acid Replacement: Tetrazole pKa Advantage Over Carboxylate and Triazole Analogs for Neutral pH Molecular Recognition

The 1,5-disubstituted tetrazole ring in CAS 921143-53-5 exhibits a pKa of approximately 4.5-4.9 (for the tetrazole N-H), compared with pKa ~4.2-4.5 for carboxylic acid analogs and pKa ~9.5-10.0 for 1,2,4-triazole equivalents [1]. This intermediate acidity means the tetrazole is predominantly ionized at physiological pH 7.4 (estimated >99% deprotonated), matching the ionization state of carboxylate bioisosteres while providing superior membrane permeability due to the delocalized charge across the tetrazole ring system [2]. In contrast, 1,2,4-triazole replacements remain largely neutral at pH 7.4 (pKa ~10), losing the ionic anchoring interaction critical for binding to basic residues in target proteins [1]. The tetrazole-carboxylate pKa similarity (ΔpKa ≤ 0.5 units) versus the triazole-carboxylate pKa disparity (ΔpKa > 5 units) is a well-established differentiating factor in the medicinal chemistry literature [3].

medicinal chemistry bioisostere physicochemical property

Factor XIa Inhibitor Potency Achievable with 4-Chlorophenyltetrazole P1 Scaffold Versus Alternative Heterocyclic P1 Groups

In a structure-guided Factor XIa inhibitor optimization program, the incorporation of a 4-chlorophenyltetrazole as the P1 moiety (the same core scaffold as CAS 921143-53-5) was compared against alternative P1 groups including a basic cyclohexyl methyl amine and other heterocyclic replacements [1]. The 4-chlorophenyltetrazole-containing lead (compound 32) achieved FXIa Ki = 6.7 nM, representing a >200-fold improvement over the initial lead compound 2 (Ki ~1,500 nM) that lacked this P1 group [1]. Critically, replacement of the basic cyclohexyl methyl amine P1 in compound (S)-17 with the neutral 4-chlorophenyltetrazole P1 in compound (S)-24 resulted in significant improvement in oral bioavailability (from modest to good oral exposure), while maintaining FXIa potency [2]. This demonstrates that the 4-chlorophenyltetrazole scaffold provides a neutral, non-basic P1 group that simultaneously achieves high target affinity and improved pharmacokinetic properties, a combination not attained by either basic amine P1 groups or alternative neutral heterocycles in the same series [2].

anticoagulant Factor XIa lead optimization

Computationally Predicted Binding Mode Differentiation of Chloro-Phenyl Tetrazole Scaffold Series via 3D-QSAR (CoMFA/CoMSIA) Against FXIa

A docking-based 3D-QSAR study of potent FXIa inhibitors in the chloro-phenyl tetrazole scaffold series used comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) to characterize the binding mode differentiation of these compounds versus other FXIa inhibitor chemotypes [1]. The study classified inhibitor binding into two distinct alignment groups (S1-S2-S4 and S1'-S ST), with the chloro-phenyl tetrazole series predominantly occupying the S1-S2-S4 binding mode [1]. The resulting 3D-QSAR models achieved high predictive power (CoMFA q² > 0.6, r² > 0.9; CoMSIA q² > 0.5, r² > 0.9), demonstrating that the chloro-phenyl tetrazole scaffold encodes specific steric and electrostatic field requirements distinct from non-tetrazole inhibitor chemotypes [1]. This computational evidence supports that the 4-chlorophenyl-tetrazole scaffold (as contained in CAS 921143-53-5) occupies a privileged chemical space for FXIa inhibition, with field-based SAR parameters that would not be satisfied by triazole, imidazole, or pyrazole replacements [1].

3D-QSAR FXIa computational chemistry

Herbicidal Activity Differentiation: N-(Tetrazol-5-yl) Carbamate Chemotype Versus N-(Triazol-5-yl) Amide Analogs

The N-(tetrazol-5-yl) carbamate chemotype, exemplified by the scaffold of CAS 921143-53-5, is disclosed in multiple BASF patent families (WO2012/028579, WO2013/087577) as providing effective pre-emergence and post-emergence herbicidal activity against broadleaf and grass weeds in crops of useful plants [1]. In these patent disclosures, direct comparison of N-(tetrazol-5-yl)arylcarboxamides with their N-(triazol-5-yl)arylcarboxamide counterparts showed that the tetrazole-containing compounds consistently exhibited superior herbicidal efficacy at equivalent application rates, with several tetrazole examples achieving ≥80% control of target weed species (Amaranthus retroflexus, Echinochloa crus-galli) at 1 kg/ha application rate, whereas the corresponding triazole analogs required 2-3 kg/ha for comparable efficacy [1]. The herbicidal compositions comprising N-(tetrazol-5-yl) carbamates are specified for selective weed control in soybean, corn, wheat, barley, and rice crops [2].

herbicide agrochemical weed control

Scope and Limitations of Available Quantitative Comparative Data for Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate (921143-53-5)

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, PDB, and patent databases reveals that direct quantitative head-to-head comparisons of CAS 921143-53-5 against close structural analogs remain absent from the peer-reviewed primary literature as of early 2026 [1]. The compound appears primarily as a synthetic intermediate or building block mention in patent literature (e.g., US8461348B2, EP2800565B1) rather than as a characterized endpoint in published biological assays [2]. The evidence dimensions presented above (FXIa binding, bioisostere properties, herbicidal SAR) are class-level inferences drawn from closely related compounds within the same chemotype family, not from experiments specifically conducted on CAS 921143-53-5 itself [3]. Procurement decisions based on the FXIa or herbicidal applications described should be accompanied by confirmatory testing of this specific CAS registry number compound against the user's selected comparator(s) [3]. Additionally, several commercial database entries erroneously conflate this compound with pyraclostrobin (CAS 175013-18-0), a structurally unrelated strobilurin fungicide; users should verify structural identity by independent analytical methods (NMR, HRMS) upon receipt .

data availability research gap procurement caveat

Recommended Research and Industrial Application Scenarios for Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate (921143-53-5)


Factor XIa Inhibitor Lead Optimization: P1 Scaffold Fragment Replacement

This compound is best deployed as a P1 fragment replacement in structure-guided Factor XIa inhibitor optimization programs. The 4-chlorophenyltetrazole scaffold has demonstrated FXIa Ki = 6.7 nM in optimized leads (compound 32) and improved oral bioavailability compared to basic amine P1 alternatives [1]. Procurement should prioritize this scaffold when transitioning from basic P1 groups (e.g., cyclohexyl methyl amine) to neutral, non-basic replacements that maintain S1 pocket occupancy while improving pharmacokinetic properties. Confirmatory FXIa enzymatic assay (Ki determination) and selectivity profiling against FXa, thrombin, and trypsin are recommended as first-tier characterization upon compound receipt [2]. The crystallographically validated binding mode (PDB 3SOR, 1.80 Å) provides a structural basis for rational derivatization at the carbamate methyl group and linker positions [3].

Tetrazole Bioisostere Screening Library Component for Carboxylic Acid Replacement

This compound serves as a representative 1,5-disubstituted tetrazole-carbamate for inclusion in bioisostere screening libraries targeting carboxylic acid replacement. The tetrazole pKa (~4.5-4.9) provides >99% ionization at physiological pH 7.4 while offering superior membrane permeability (ΔLogD +0.5 to +1.5) compared to carboxylate analogs [1]. Procurement for library collection is recommended when screening against targets with known carboxylic acid pharmacophores (e.g., integrins, angiotensin II receptor, GABA aminotransferase). Parallel acquisition of the corresponding carboxylic acid, 1,2,4-triazole, and acylsulfonamide analogs is suggested for direct comparative SAR studies [2].

Agrochemical Herbicide Lead Discovery: N-(Tetrazol-5-yl) Carbamate Chemotype

For agrochemical discovery programs seeking novel herbicide chemotypes, this compound represents the N-(tetrazol-5-yl) carbamate scaffold class disclosed in BASF and Bayer patent families (WO2012/028579, WO2013/087577) with demonstrated pre-emergence and post-emergence activity against major weed species at application rates of 1-3 kg/ha [1]. Procurement should be coupled with greenhouse screening against Amaranthus retroflexus, Echinochloa crus-galli, and Setaria viridis at 0.5, 1.0, and 2.0 kg/ha application rates, with parallel testing of N-(triazol-5-yl) carboxamide comparators to verify the claimed 2-3× potency advantage of the tetrazole chemotype [2]. Crop selectivity assessment in soybean and corn is recommended as a secondary screen [2].

Synthetic Intermediate for Tetrazole-Containing Pharmaceutical and Agrochemical Building Block

CAS 921143-53-5 is primarily documented in patent literature as a synthetic intermediate and building block for more complex tetrazole-containing molecules [1]. The methyl carbamate group serves as a protected amine equivalent that can be deprotected to generate the free aminomethyl-tetrazole (CAS 1105192-80-0) for further functionalization [2]. Procurement in multi-gram quantities is justified when synthetic routes require a pre-formed 1-(4-chlorophenyl)-1H-tetrazole-5-methanamine scaffold with orthogonal amine protection (as the methyl carbamate). Users should verify structural identity by ¹H NMR, ¹³C NMR, and HRMS upon receipt, given vendor database annotation errors (misattribution as pyraclostrobin) on certain platforms [3].

Quote Request

Request a Quote for methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.